

Synergistic Effects of Combretastatin A-1 Phosphate with Other Agents: A Comparative Guide

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Compound of Interest

Compound Name:

Cat. No.:

Combretastatin A-1 phosphate tetrasodium

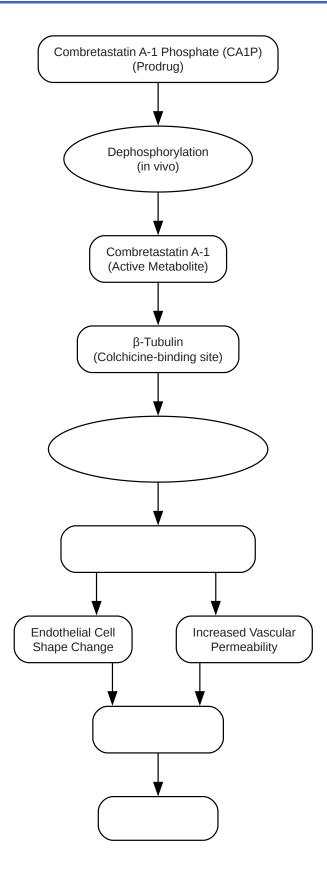
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Combretastatin A-1 Phosphate (CA1P), and its closely related analog Combretastatin A-4 Phosphate (CA4P), are potent vascular disrupting agents (VDAs) that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. [1] While showing promise as monotherapies, their efficacy is often limited to the tumor core, leaving a viable rim of peripheral tumor cells.[2] This has prompted extensive research into combination therapies to enhance their anti-tumor activity. This guide provides a comparative overview of the synergistic effects of CA1P and CA4P with other therapeutic agents, supported by experimental data and detailed protocols.

Mechanism of Action: Disruption of Tubulin Polymerization and Vascular Collapse

CA1P is a water-soluble prodrug that is dephosphorylated in vivo to its active form, combretastatin A-1.[3] This active metabolite binds to the colchicine-binding site on β -tubulin, inhibiting tubulin polymerization and disrupting the microtubule cytoskeleton of endothelial cells.[1][4] This leads to endothelial cell shape changes, increased vascular permeability, and ultimately, the collapse of the tumor vasculature.





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Mechanism of Action of Combretastatin A-1 Phosphate.



Combination with Chemotherapy Cisplatin

The combination of CA1P with the alkylating agent cisplatin has shown significant synergistic anti-tumor activity in preclinical models. The rationale is that CA1P-induced vascular shutdown can trap chemotherapy drugs within the tumor, increasing their local concentration and efficacy.

Quantitative Data Summary

Combinatio n Agent	Cancer Model	CA1P/CA4P Dose	Cisplatin Dose	Key Synergistic Outcome	Reference
CA1P	Murine Adenocarcino ma (MAC 29)	100 mg/kg	Not Specified	Significant potentiation of anti-tumor effects.	[3][5]
CA4P	Human Osteosarcom a Xenograft	Not Specified	Not Specified	Significant inhibition of tumor growth and lung metastasis compared to monotherapy.	[6]
AC-7700 (CA-4 derivative)	Murine Colon 26 Tumor	20-80 mg/kg	2.5-5 mg/kg	Increased anti-tumor activity and cure rate. Increased cisplatin concentration in the tumor.	[7]

Experimental Protocol: CA1P and Cisplatin in a Murine Adenocarcinoma Model[3][5]

Animal Model: Female inbred mice are used.

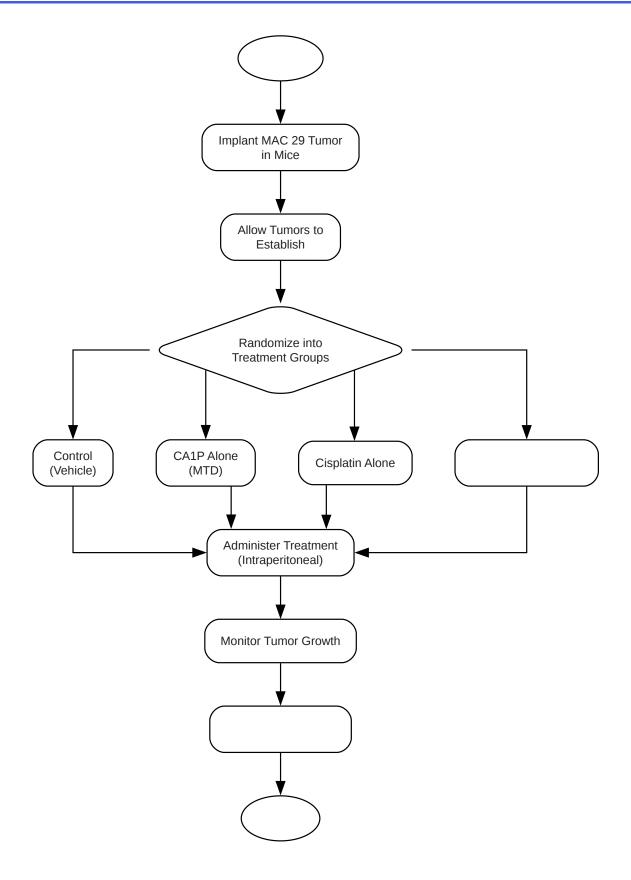






- Tumor Implantation: A well-differentiated, transplantable murine colon adenocarcinoma (MAC 29) is implanted.
- Treatment Groups:
 - Control (vehicle)
 - CA1P alone (at its maximum tolerated dose)
 - Cisplatin alone
 - CA1P (100 mg/kg) in combination with cisplatin
- Drug Administration: Drugs are administered intraperitoneally.
- Endpoint: Tumor growth is monitored, and anti-tumor effects are evaluated.





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Workflow for Preclinical Study of CA1P and Cisplatin.



Cytarabine

In hematological malignancies like Acute Myeloid Leukemia (AML), CA1P (also known as OXi4503) has been investigated in combination with cytarabine (ARA-C). The dual-function of OXi4503, exhibiting both vascular disrupting and cytotoxic properties, is thought to synergize with the cytotoxic effects of cytarabine.[8][9]

Quantitative Data Summary

Combinatio n Agent	Patient Population	CA1P (OXi4503) Dose	Cytarabine Dose	Key Synergistic Outcome	Reference
Cytarabine (ARA-C)	Relapsed/Ref ractory AML	MTD: 9.76 mg/m²	1 g/m²	Overall Response Rate (ORR) of 19% (2 CR, 2 CRi, 1 PR). Median OS of 528 days for responders vs. 113 days for non- responders.	[8][9][10][11]

CR: Complete Remission, CRi: Complete Remission with incomplete count recovery, PR: Partial Response, MTD: Maximum Tolerated Dose, OS: Overall Survival.

Experimental Protocol: Phase 1B Clinical Trial of OXi4503 and Cytarabine (OXA)[8][10]

- Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS).
- Study Design: Multicenter, Phase 1B dose-escalation study to determine the MTD and safety profile of the combination.



- Treatment Regimen: OXi4503 was administered in combination with cytarabine (OXA). The starting dose of OXi4503 was 3.75 mg/m².
- Evaluation: Safety, tolerability, and anti-leukemic activity were assessed. Response rates (CR, CRi, PR) and overall survival were key efficacy endpoints.

Combination with Anti-Angiogenic Agents Bevacizumab

Combining a VDA like CA4P with an anti-angiogenic agent such as bevacizumab (an anti-VEGF antibody) offers a complementary approach. While CA4P targets the established tumor vasculature, bevacizumab inhibits the formation of new blood vessels, potentially preventing the revascularization of the tumor rim that survives VDA therapy.[3][12][13]

Quantitative Data Summary

Combinatio n Agent	Patient Population	CA4P Dose	Bevacizuma b Dose	Key Synergistic Outcome	Reference
Bevacizumab	Advanced Solid Malignancies	Recommend ed Phase II Dose: 63 mg/m²	10 mg/kg	Sustained reduction in tumor perfusion/vas cular permeability as measured by DCE-MRI. Disease stabilization in 9 out of 14 patients.	[3][12][14][15]

Experimental Protocol: Phase I Clinical Trial of CA4P and Bevacizumab[3][8][12]

Patient Population: Patients with advanced solid malignancies.



- Study Design: A 2-center, open-label, single-arm, dose-escalation study.
- Treatment Regimen:
 - CA4P administered intravenously (IV) over 10 minutes at escalating doses (45, 54, and 63 mg/m²).
 - Bevacizumab administered as a 90-minute IV infusion at a constant dose of 10 mg/kg.
 - CA4P was given as a single agent on day 1, then in combination with bevacizumab every 14 days, with bevacizumab administered four hours after CA4P on day 8 and subsequent cycles.
- Functional Imaging: Dynamic contrast-enhanced MRI (DCE-MRI) was performed at baseline, after CA4P alone, and after the first combination cycle to assess changes in tumor perfusion and vascular permeability.

Combination with Radiation Therapy

The synergy between VDAs and radiation is based on the premise that the VDA-induced hypoxia can sensitize tumors to radiation. Additionally, radiation can damage the tumor vasculature, an effect that can be potentiated by a VDA.

Quantitative Data Summary

Combinatio n Agent	Cancer Model	CA4P Dose	Radiation Dose	Key Synergistic Outcome	Reference
Radiation	C3H Mouse Mammary Carcinoma	250 mg/kg	Not Specified	Significant enhancement of tumor response to radiation.	[16]

Experimental Protocol: CA4P and Radiation in a C3H Mouse Mammary Carcinoma Model[16]

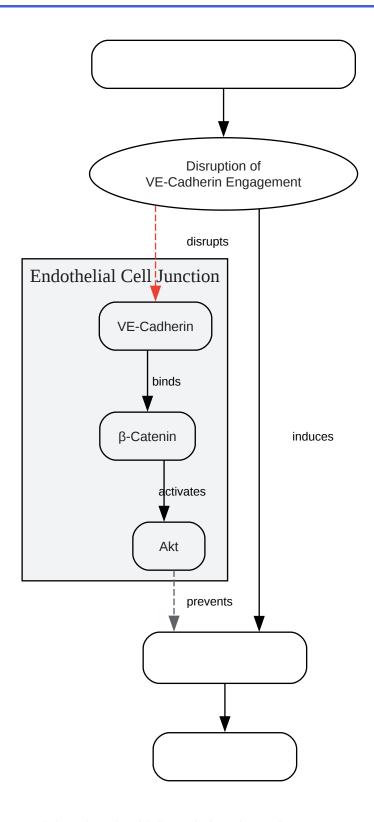


- Animal Model: CDF1 mice with transplanted C3H mammary carcinoma.
- Treatment Groups:
 - Control
 - CA4P alone (250 mg/kg)
 - Radiation alone
 - CA4P in combination with radiation
- Drug and Radiation Administration:
 - CA4P was dissolved in saline and injected intraperitoneally.
 - Tumors were locally irradiated in non-anesthetized mice.
 - The timing of CA4P administration relative to radiation was varied (before, during, or after).
- Endpoints:
 - Tumor blood perfusion was estimated using ⁸⁶RbCl extraction and Hoechst 33342 fluorescent labeling.
 - Necrotic fraction was determined from histological sections.
 - Tumor response was assessed by local tumor control.

Underlying Signaling Pathway: Disruption of VE-Cadherin Signaling

A key mechanism underlying the vascular-disrupting effects of CA4P is the interference with vascular endothelial-cadherin (VE-cadherin) signaling.[1][2][17][18] VE-cadherin is a crucial component of endothelial cell-cell junctions, and its disruption leads to increased permeability and vascular collapse. CA4P has been shown to rapidly disrupt the engagement of VE-cadherin, leading to the disassociation of the VE-cadherin/β-catenin/Akt signaling pathway.[2] [17][18]





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CA4P-Mediated Disruption of VE-Cadherin Signaling.



This disruption of VE-cadherin signaling explains the selective and rapid effect of combretastatins on the unstable vasculature of tumors. The synergy with anti-VE-cadherin antibodies further supports this mechanism, as the combination leads to a marked reduction in microvessel density.[17]

Conclusion

Combretastatin A-1 Phosphate and its analogs demonstrate significant synergistic anti-tumor effects when combined with a variety of other therapeutic agents. The combination with chemotherapy can enhance drug delivery and efficacy, while co-administration with anti-angiogenic agents provides a complementary attack on the tumor vasculature. Furthermore, the potentiation of radiation therapy highlights the potential for multi-modal treatment strategies. The underlying mechanism of vascular disruption through the inhibition of tubulin polymerization and interference with VE-cadherin signaling provides a strong rationale for these combination approaches. Further clinical investigation is warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from these synergistic therapies.

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